Amodiaquine-d10

LC-MS/MS Bioanalysis Method Validation

Amodiaquine-d10 (CAS 1189449-70-4) is a critical, procurement-specification stable isotope-labeled internal standard (SIL-IS). It is analytically mandatory for correcting matrix effects and ion suppression in validated LC-MS/MS methods for amodiaquine and N-desethylamodiaquine in plasma or DBS, ensuring the high precision (%CV 1.7-8.3%) and accuracy (93.3-105.0%) required for bioequivalence trials. Unlabeled or structural analogs are irreplaceable due to MS detection and co-elution failures. Its validated long-term DBS stability (10 yrs at -80°C, 15 mos at RT) makes it the definitive choice for resource-limited pharmacoepidemiology. Procure to achieve regulatory-compliant bioanalysis.

Molecular Formula C20H22ClN3O
Molecular Weight 365.9 g/mol
CAS No. 1189449-70-4
Cat. No. B563043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmodiaquine-d10
CAS1189449-70-4
Synonyms4-[(7-Chloro-4-quinolinyl)amino]-2-[(diethylamino-d10)methyl]phenol;  4-[(7-Chloro-4-quinolyl)amino]-α-(diethylamino-d10)-o-cresol;  Camochin-d10;  Camoquin-d10;  Camoquinal-d10;  Camoquine-d10;  Flavoquine-d10;  Miaquin-d10;  NSC 13453-10;  SN-10751-d10; 
Molecular FormulaC20H22ClN3O
Molecular Weight365.9 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O
InChIInChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23)/i1D3,2D3,3D2,4D2
InChIKeyOVCDSSHSILBFBN-MWUKXHIBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amodiaquine-d10 (CAS 1189449-70-4) for LC-MS Quantification: Technical Specification and Procurement Rationale


Amodiaquine-d10 (CAS: 1189449-70-4) is a stable isotope-labeled analog of the 4-aminoquinoline antimalarial prodrug amodiaquine, containing ten deuterium atoms . It is classified as a stable isotope-labeled internal standard (SIL-IS) intended for the quantification of amodiaquine (AQ) and its active metabolite N-desethylamodiaquine (DAQ) via GC- or LC-MS . The compound possesses a molecular formula of C20H12D10ClN3O, a molecular weight of 365.92 g/mol, and is supplied with a typical purity of ≥99% for deuterated forms (d1-d10) . Its primary procurement rationale is its established use in validated bioanalytical methods for antimalarial therapeutic drug monitoring and pharmacokinetic studies, as demonstrated in recent peer-reviewed literature [1].

The Technical Necessity of Amodiaquine-d10 Over Unlabeled or Structurally Analog Internal Standards


Generic substitution of Amodiaquine-d10 with unlabeled amodiaquine or a non-isotopic structural analog in LC-MS/MS workflows is not analytically valid. Quantification of amodiaquine and its active metabolite, N-desethylamodiaquine, in complex biological matrices such as plasma or dried blood spots (DBS) is subject to significant matrix effects and extraction variability, leading to ion suppression or enhancement that can dramatically alter the analyte signal [1]. A stable isotope-labeled internal standard (SIL-IS) like Amodiaquine-d10, which co-elutes with the native analyte and shares near-identical physiochemical properties, is essential to correct for these variations and ensure method accuracy [2]. The use of an unlabeled compound as an internal standard is fundamentally incompatible with MS detection, as it cannot be distinguished from the target analyte. Furthermore, a structural analog, such as a non-deuterated compound from a different class, will not co-elute identically and will therefore fail to normalize for dynamic matrix effects during ionization, a critical requirement for regulatory-compliant bioanalysis [3].

Quantitative Performance Data for Amodiaquine-d10: A Comparative Assessment Against Analogs and Alternatives


Matrix Effect Normalization: Amodiaquine-d10 vs. Alternative Internal Standards in Human Plasma

The core differentiator of Amodiaquine-d10 as a SIL-IS is its capacity to effectively normalize matrix effects, a primary source of analytical error in complex biological samples. In a validated LC-MS/MS method for the determination of amodiaquine in human plasma, the use of Amodiaquine-d10 resulted in IS-normalized matrix factors ranging from 0.988 to 1.023 across multiple quality control levels [1]. This near-ideal value of 1.0 signifies a near-complete correction of ion suppression or enhancement. In contrast, a study on piperaquine demonstrated that the use of a deuterated internal standard did not always compensate for matrix effects, with matrix suppression causing an underestimation of the true concentration by 50% under certain sample preparation conditions [2]. This highlights that not all SIL-IS applications guarantee efficacy; the performance of Amodiaquine-d10 has been specifically validated in this context.

LC-MS/MS Bioanalysis Method Validation Antimalarials Pharmacokinetics

Long-Term Stability in Dried Blood Spots: Validated Performance of Amodiaquine-d10 as an Internal Standard

For field studies and resource-limited settings where cold-chain logistics are challenging, the stability of the analyte and its quantification method in dried blood spots (DBS) is paramount. A 2025 validation study of an LC-MS/MS method utilizing Amodiaquine-d10 (AQ-D10) and N-desethylamodiaquine-d5 (DAQ-D5) as internal standards demonstrated exceptional long-term stability of amodiaquine and its metabolite in DBS samples [1]. The study reported that amodiaquine (AQ) and desethylamodiaquine (DAQ) were stable in DBS for up to 10 years when stored at -80°C and for 15 months when stored at room temperature [1]. This stability profile is critical and is a direct property of the validated method which relies on the SIL-IS for accurate quantification over time.

Dried Blood Spots Stability Studies Field Studies Pharmacokinetics Sample Storage

Analytical Performance Characteristics: Precision and Accuracy in Human Plasma

In the context of a bioequivalence study requiring high analytical rigor, the method using Amodiaquine-d10 as an internal standard for the quantification of amodiaquine (AQ) and N-desethylamodiaquine (DEAQ) in human plasma met stringent acceptance criteria [1]. The intra-day and inter-day accuracy across quality control samples ranged from 93.3% to 105.0%, and the precision, expressed as coefficient of variation (% CV), ranged from 1.7% to 8.3% for all analytes [1]. This level of performance is essential for regulatory submissions and demonstrates the robustness of the analytical method which is dependent on the high isotopic purity and stable performance of the SIL-IS.

Bioequivalence Studies Method Validation LC-MS/MS Precision Accuracy

Cross-Validation in Field Studies: Performance of the Amodiaquine-d10 Method in a Multi-Analyte DBS Assay

The practical utility of Amodiaquine-d10 is further validated in a multiplex LC-MS/MS assay for the simultaneous quantification of seven antimalarials and two active metabolites in dried blood spots, a method specifically designed for field trials [1]. In this assay, which included deuterated internal standards for all drugs, the method demonstrated good performance in terms of trueness (-12.1% to +11.1%) and precision (1.4% to 15.0%) [1]. The use of Amodiaquine-d10 as part of this validated panel confirms its robustness and compatibility in complex, multi-analyte methods essential for large-scale epidemiological studies, where sample throughput and data reliability are critical.

Multiplex Assay Field Epidemiology Dried Blood Spots LC-MS/MS Antimalarials

Defined Applications for Amodiaquine-d10 Based on Validated Analytical Performance


Therapeutic Drug Monitoring (TDM) and Pharmacokinetic Studies in Clinical Trials

Amodiaquine-d10 is optimally deployed as the SIL-IS in validated LC-MS/MS methods for quantifying amodiaquine and its active metabolite in human plasma or whole blood. The method's high precision (% CV 1.7-8.3%) and accuracy (93.3-105.0%) [1], along with effective matrix effect normalization (IS-normalized matrix factors 0.988-1.023) [1], meet the stringent requirements for regulatory bioanalysis in support of pharmacokinetic studies and therapeutic drug monitoring, particularly in bioequivalence trials for antimalarial combination therapies.

Field and Epidemiological Studies Using Dried Blood Spot (DBS) Sampling

For clinical research conducted in resource-limited settings, Amodiaquine-d10 is the internal standard of choice for the quantification of amodiaquine from DBS samples. Its performance has been validated in DBS assays, demonstrating exceptional long-term stability of the analytes (up to 10 years at -80°C and 15 months at room temperature) when using this SIL-IS method [2]. This enables simplified sample collection, storage, and transport, which is critical for large-scale pharmacoepidemiology studies and pediatric trials where venous blood draws are challenging.

Multiplex Pharmacoepidemiology Assays for Antimalarial Exposure Assessment

Amodiaquine-d10 is a validated component of a high-complexity LC-MS/MS method for the simultaneous analysis of multiple antimalarial drugs and metabolites from a single small-volume DBS sample [3]. Its inclusion in this multiplex panel demonstrates its analytical robustness and makes it essential for population-level studies aimed at assessing drug exposure, adherence, and the emergence of drug resistance in malaria-endemic regions.

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